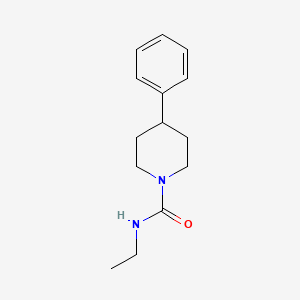

N-ethyl-4-phenylpiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

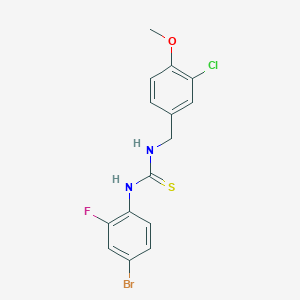

“N-ethyl-4-phenylpiperidine-1-carboxamide” (EPPC) is a synthetic compound that belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, including EPPC, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of EPPC is C14H20N2O. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . EPPC, being a derivative, would have a similar core structure with additional functional groups.Chemical Reactions Analysis

Piperidines, including EPPC, undergo various intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

EPPC has a molecular weight of 232.327. It is a solid compound . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved sources.Mécanisme D'action

Etizolam acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA on the central nervous system. This leads to the anxiolytic, sedative, and hypnotic effects of the drug. Etizolam has been found to have a higher affinity for the GABA-A receptor than many benzodiazepines, which may contribute to its increased potency.

Biochemical and physiological effects:

Etizolam has been found to have a range of biochemical and physiological effects on the central nervous system. It has been shown to reduce anxiety and induce sedation and hypnosis. Additionally, Etizolam has been found to have muscle relaxant and anticonvulsant properties. It has been suggested that the effects of Etizolam on the central nervous system may be mediated by changes in neurotransmitter release and receptor activity.

Avantages Et Limitations Des Expériences En Laboratoire

Etizolam has several advantages for use in laboratory experiments. It has a high affinity for the GABA-A receptor, which makes it a useful tool for studying the effects of GABAergic drugs on the central nervous system. Additionally, Etizolam has a relatively short half-life, which allows for rapid onset and offset of its effects. However, there are also limitations to the use of Etizolam in laboratory experiments. It has been found to have a high potential for abuse and dependence, which may limit its use in certain research settings.

Orientations Futures

There are several future directions for research on Etizolam. One area of interest is the development of new GABA-A receptor agonists that have increased potency and selectivity. Additionally, there is a need for further research on the long-term effects of Etizolam use, particularly with regard to its potential for abuse and dependence. Finally, there is a need for research on the use of Etizolam in combination with other drugs, such as antidepressants and antipsychotics, to determine its potential as a treatment for a range of psychiatric disorders.

In conclusion, Etizolam is a thienodiazepine derivative that has been widely used in scientific research. It has a range of effects on the central nervous system, including anxiolytic, sedative, and hypnotic properties. The synthesis of Etizolam is relatively simple and can be carried out in a laboratory setting. Etizolam has several advantages for use in laboratory experiments, but also has limitations related to its potential for abuse and dependence. There are several future directions for research on Etizolam, including the development of new GABA-A receptor agonists and research on its long-term effects and potential as a treatment for psychiatric disorders.

Méthodes De Synthèse

The synthesis of Etizolam involves the reaction of 2-ethylamino-5-nitrobenzophenone with hydrazine to form the corresponding hydrazone. This is then reduced with sodium borohydride to produce the final product, N-ethyl-4-phenylpiperidine-1-carboxamide. The synthesis of Etizolam is relatively simple and can be carried out in a laboratory setting.

Applications De Recherche Scientifique

Etizolam has been used in a variety of research studies, including those focused on anxiety and sleep disorders. It has been found to be effective in treating anxiety and panic disorders, as well as insomnia. Additionally, Etizolam has been used in studies on the effects of GABA-A receptor agonists on the central nervous system.

Propriétés

IUPAC Name |

N-ethyl-4-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-15-14(17)16-10-8-13(9-11-16)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZZMSQNFXHQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2790332.png)

![1-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2790337.png)

![1-(pyridin-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2790341.png)

![3-(4-fluorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2790344.png)

![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]ethanimidoyl chloride](/img/structure/B2790346.png)

![1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2790352.png)

![4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2790354.png)